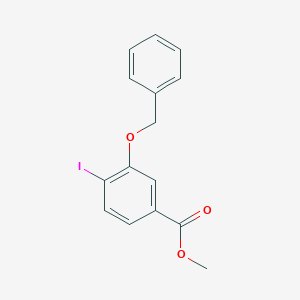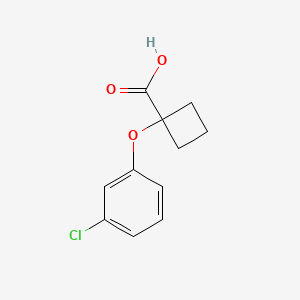![molecular formula C7H8BNO3 B1398900 [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid CAS No. 179942-51-9](/img/structure/B1398900.png)
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid is an organic compound with the molecular formula C7H8BNO3 It is a boronic acid derivative characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid typically involves the reaction of 4-formylphenylboronic acid with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under mild acidic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:
4-Formylphenylboronic acid+Hydroxylamine hydrochloride→4-(Hydroxyimino)methylphenylboronic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial synthesis may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic acid moiety interacts with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the detection of specific analytes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyimino group, making it less reactive in certain contexts.
4-Formylphenylboronic acid: Precursor to [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid, with an aldehyde group instead of a hydroxyimino group.
3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
CAS No. |
179942-51-9 |
|---|---|
Molecular Formula |
C7H8BNO3 |
Molecular Weight |
164.96 g/mol |
IUPAC Name |
[4-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,10-12H/b9-5- |
InChI Key |
BHSGANPJSINVBL-UITAMQMPSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=N\O)(O)O |
SMILES |
B(C1=CC=C(C=C1)C=NO)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=NO)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



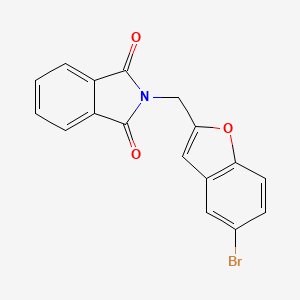
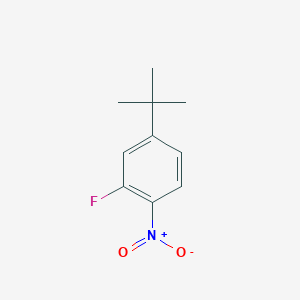
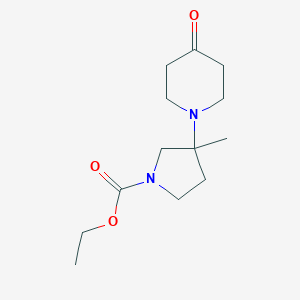
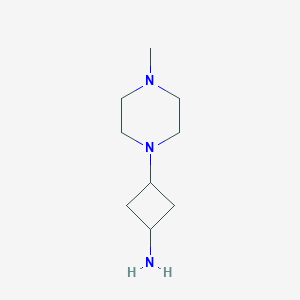

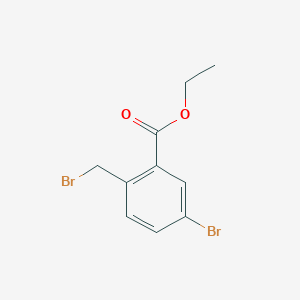

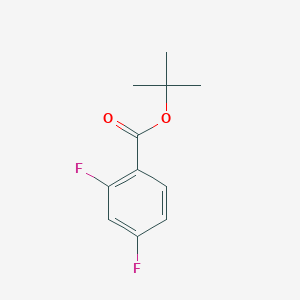
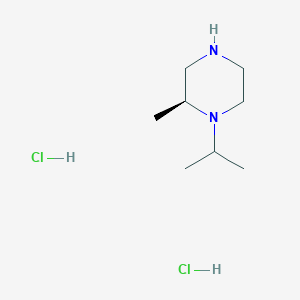
![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)
![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)
